REACTION_CXSMILES
|
[CH2:1]([CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][CH:12]([OH:25])[CH2:13][N:14]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[O:17][CH2:16][C:15]2=[O:24])[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4].[CH2:26]([C@@H:28]1[O:30][CH2:29]1)[Cl:27]>>[CH2:26]([CH:28]1[O:30][CH2:29]1)[Cl:27].[CH2:1]([CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][CH:12]([OH:25])[CH2:13][N:14]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[O:17][CH2:16][C:15]2=[O:24])[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4]
|
Name
|
(R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1CCN(CC1)CC(CN1C(COC2=C1C=CC=C2)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)[C@H]1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1CCN(CC1)CC(CN1C(COC2=C1C=CC=C2)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][CH:12]([OH:25])[CH2:13][N:14]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[O:17][CH2:16][C:15]2=[O:24])[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4].[CH2:26]([C@@H:28]1[O:30][CH2:29]1)[Cl:27]>>[CH2:26]([CH:28]1[O:30][CH2:29]1)[Cl:27].[CH2:1]([CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][CH:12]([OH:25])[CH2:13][N:14]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[O:17][CH2:16][C:15]2=[O:24])[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4]
|
Name
|
(R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1CCN(CC1)CC(CN1C(COC2=C1C=CC=C2)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)[C@H]1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1CCN(CC1)CC(CN1C(COC2=C1C=CC=C2)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][CH:12]([OH:25])[CH2:13][N:14]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[O:17][CH2:16][C:15]2=[O:24])[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4].[CH2:26]([C@@H:28]1[O:30][CH2:29]1)[Cl:27]>>[CH2:26]([CH:28]1[O:30][CH2:29]1)[Cl:27].[CH2:1]([CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][CH:12]([OH:25])[CH2:13][N:14]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[O:17][CH2:16][C:15]2=[O:24])[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4]
|
Name
|
(R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1CCN(CC1)CC(CN1C(COC2=C1C=CC=C2)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)[C@H]1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1CCN(CC1)CC(CN1C(COC2=C1C=CC=C2)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][CH:12]([OH:25])[CH2:13][N:14]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[O:17][CH2:16][C:15]2=[O:24])[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4].[CH2:26]([C@@H:28]1[O:30][CH2:29]1)[Cl:27]>>[CH2:26]([CH:28]1[O:30][CH2:29]1)[Cl:27].[CH2:1]([CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][CH:12]([OH:25])[CH2:13][N:14]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[O:17][CH2:16][C:15]2=[O:24])[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4]
|
Name
|
(R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1CCN(CC1)CC(CN1C(COC2=C1C=CC=C2)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)[C@H]1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1CCN(CC1)CC(CN1C(COC2=C1C=CC=C2)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |